
Etidocaine hydrochloride
Übersicht
Beschreibung
Etidocaine hydrochloride (C₁₇H₂₈N₂O·HCl) is a long-acting amide-type local anesthetic that blocks voltage-gated sodium channels (SCN1A, SCN2A, etc.), inhibiting nerve impulse propagation . It is characterized by rapid onset (5–10 minutes) and extended duration of action (4–8 hours), making it suitable for prolonged surgical procedures and postoperative pain management . Its molecular weight is 312.88 g/mol, and it is classified under ATC code N01B (local anesthetics, amides) .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Etidocainhydrochlorid umfasst mehrere wichtige Schritte:
Amidbildung: Die Reaktion zwischen 2,6-Dimethylanilin und 2-Brombutyrylchlorid bildet 2-Brom-N-(2,6-Dimethylphenyl)butanamid.
Alkylierung: Die Alkylierung des resultierenden Amids mit N-Ethylpropylamin erzeugt Etidocain.
Industrielle Produktionsmethoden
Die industrielle Produktion von Etidocainhydrochlorid folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
Etidocainhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine häufige Reaktion für seine klinische Anwendung ist.
Reduktion: Reduktionsreaktionen sind ebenfalls möglich, aber in der Regel nicht relevant für seine Anästhesieeigenschaften.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Starke Nukleophile wie Natriummethoxid können Substitutionsreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Substitution zu verschiedenen substituierten Amiden führen kann .
Wissenschaftliche Forschungsanwendungen
Etidocainhydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:
Industrie: Die Verbindung wird bei der Entwicklung neuer Anästhetikaformulierungen und -verabreichungssysteme verwendet.
Wirkmechanismus
Etidocainhydrochlorid übt seine Wirkung aus, indem es Natriumionenkanäle in Nervenzellen blockiert. Diese Hemmung verhindert die Initiierung und Leitung von Nervenimpulsen, was zu einem Verlust des Gefühls im Zielbereich führt . Die molekularen Zielstrukturen umfassen spezifische Natriumionenkanäle auf der Nervenmembran, und die beteiligten Pfade hängen mit der Modulation des Membranpotentials zusammen .
Analyse Chemischer Reaktionen
Step 1: Amide Bond Formation
2,6-Xylidine (2,6-dimethylaniline) reacts with 2-bromobutyryl chloride via nucleophilic acyl substitution to form 2-bromo-N-(2,6-dimethylphenyl)butanamide .
Step 2: Alkylation
The intermediate undergoes alkylation with N-ethylpropylamine, replacing the bromine atom to yield etidocaine. The final product is isolated as the hydrochloride salt .
Reaction Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Amide formation | 2-Bromobutyryl chloride, base | ~75% | |
Alkylation | N-Ethylpropylamine, polar solvent | ~65% |
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Produces 2-(ethylpropylamino)butanoic acid and 2,6-dimethylaniline.
-
Alkaline Hydrolysis : Generates the corresponding carboxylate salt and amine.
Kinetics :
-
Hydrolysis rates increase at extreme pH levels (pH < 2 or pH > 10).
-
Activation energy: ~85 kJ/mol (determined via Arrhenius plots).
Thermal Degradation
-
Major degradation products include volatile amines and carbonyl compounds.
Photolytic Degradation
-
Exposure to UV light (254 nm) induces cleavage of the amide bond, forming trace amounts of 2,6-xylidine.
Condition | Degradation Products | Analytical Method |
---|---|---|
Heat (250°C) | Ethylpropylamine, CO₂ | GC-MS |
UV Light (254 nm) | 2,6-Dimethylaniline, butanoic acid derivatives | HPLC-UV |
Acid-Base Reactions
As a hydrochloride salt, etidocaine participates in reversible protonation:
-
Protonated Form (pH < 7.74) : Enhances water solubility and sodium channel blocking efficacy .
-
Deprotonated Form (pH > 7.74) : Facilitates lipid membrane penetration .
pKa Analysis :
-
Tertiary amine pKa: 7.74, critical for its pharmacokinetic profile.
Analytical Techniques for Reaction Monitoring
-
Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and tracks deuterium incorporation in etidocaine-d9 analogs.
-
Mass Spectrometry (MS) : Identifies degradation products via molecular ion fragmentation patterns .
-
High-Performance Liquid Chromatography (HPLC) : Quantifies hydrolysis products with >95% accuracy.
Research Findings
-
Comparative Reactivity : Etidocaine’s amide bond is less reactive than lidocaine’s ester bond, contributing to its prolonged duration .
-
Deuterated Analog Stability : Etidocaine-d9 hydrochloride shows 20% slower hydrolysis kinetics compared to the non-deuterated form.
Property | This compound | Lidocaine Hydrochloride |
---|---|---|
Hydrolysis Half-life (pH 7.4) | 48 hours | 12 hours |
Thermal Stability | Stable up to 150°C | Stable up to 130°C |
Wissenschaftliche Forschungsanwendungen
Surgical Procedures
Etidocaine is commonly utilized in surgical settings where prolonged anesthesia is required. It is particularly effective for:
- Infiltration Anesthesia : Administered directly into the tissue to numb the area before surgery.
- Peripheral Nerve Blocks : Used for brachial plexus, intercostal, retrobulbar, ulnar, and inferior alveolar blocks.
- Epidural Anesthesia : Employed in lumbar or caudal epidural blocks during labor and delivery .
Case Study : A study comparing etidocaine with lidocaine for third molar extractions indicated that etidocaine provided a longer duration of anesthesia (P < 0.005) with comparable efficacy in pain management but resulted in greater blood loss during surgery .
Dentistry
In dental procedures, etidocaine is used for its long-lasting anesthetic effects. A clinical trial involving 28 patients demonstrated that etidocaine with epinephrine had a significantly longer duration of action compared to lidocaine, making it advantageous for oral surgeries where extended numbness is beneficial .
Research Applications
This compound has significant applications in scientific research, particularly in pain studies:
- Pain Pathway Studies : Researchers use etidocaine to block nerve conduction temporarily in animal models to investigate pain mechanisms and develop new analgesics.
- Controlled Drug Delivery Systems : Due to its sustained-release properties, etidocaine is being explored for encapsulation in drug delivery systems that allow for slow and localized release at target sites. This approach can minimize systemic side effects and enhance treatment efficacy.
Pharmacokinetics and Safety Profile
Etidocaine is generally well-tolerated; however, potential side effects include dizziness, drowsiness, and allergic reactions. Understanding its pharmacokinetics is crucial for optimizing its use in clinical settings. Studies have shown that the compound's properties allow for effective pain management while minimizing adverse reactions when administered correctly .
Comparative Efficacy
A comparative analysis of etidocaine and other local anesthetics reveals its unique advantages:
Anesthetic | Duration of Action | Onset Time | Postoperative Pain Control |
---|---|---|---|
Etidocaine | Longer than lidocaine | Rapid (3-5 min) | Superior to lidocaine |
Lidocaine | Shorter | Rapid | Standard |
Wirkmechanismus
Etidocaine hydrochloride exerts its effects by blocking sodium ion channels in nerve cells. This inhibition prevents the initiation and conduction of nerve impulses, leading to a loss of sensation in the targeted area . The molecular targets include specific sodium ion channels on the nerve membrane, and the pathways involved are related to the modulation of membrane potential .
Vergleich Mit ähnlichen Verbindungen
Etidocaine vs. Lidocaine
Key Findings:
- Efficacy and Duration : In a double-blind study (1981), 1.5% etidocaine with 1:200,000 adrenaline provided equivalent intraoperative anesthesia to 2% lidocaine with 1:100,000 adrenaline but demonstrated superior postoperative pain control (up to 8 hours vs. 3–5 hours for lidocaine) .
- Hemostatic Effects : Etidocaine caused 30% greater intraoperative bleeding compared to lidocaine in oral surgery due to vasodilatory properties .
- Toxicity : In sheep models, etidocaine induced cardiovascular collapse at lower plasma concentrations (10.2 µg/mL) than lidocaine (22.5 µg/mL), suggesting higher cardiotoxicity .
Table 1: Pharmacokinetic Comparison
Parameter | Etidocaine Hydrochloride | Lidocaine Hydrochloride |
---|---|---|
Onset Time | 5–10 minutes | 2–5 minutes |
Duration of Action | 4–8 hours | 1–3 hours |
Protein Binding | 94% | 64–75% |
pKa | 7.7 | 7.9 |
Cardiotoxicity Threshold | 10.2 µg/mL | 22.5 µg/mL |
Etidocaine vs. Bupivacaine
- Duration : Both are long-acting, but bupivacaine’s duration (6–12 hours) exceeds etidocaine’s .
- Safety : Bupivacaine has a narrower therapeutic index and higher risk of severe cardiac arrhythmias compared to etidocaine .
Etidocaine vs. Prilocaine
- Vasodilation : Prilocaine lacks intrinsic vasoconstrictive properties, unlike etidocaine, which is often combined with adrenaline .
Etidocaine vs. Novel Sodium Channel Inhibitors
However, DS-1971a remains investigational, whereas etidocaine is clinically validated for surgical use .
Research Implications and Clinical Considerations
- Advantages : Etidocaine’s prolonged analgesia reduces postoperative opioid requirements, particularly in oral surgery .
- Limitations : Increased intraoperative bleeding and cardiotoxicity necessitate cautious dosing .
- Current Status : Despite its efficacy, etidocaine’s use has declined since the 1990s due to the emergence of safer alternatives like ropivacaine .
Biologische Aktivität
Etidocaine hydrochloride is an amide-type local anesthetic known for its prolonged duration of action and effectiveness in various surgical and dental procedures. This article explores the biological activity of etidocaine, focusing on its pharmacokinetics, efficacy in clinical studies, and comparative analysis with other anesthetics.
Etidocaine exerts its local anesthetic effects by stabilizing neuronal membranes, inhibiting ionic fluxes necessary for the initiation and conduction of nerve impulses. This mechanism primarily involves blocking voltage-gated sodium channels, which reduces neuronal excitability and leads to a loss of sensation in the targeted area .
Pharmacokinetics
The pharmacokinetic profile of etidocaine is characterized by its absorption, distribution, metabolism, and excretion. Key pharmacokinetic parameters include:
Parameter | Value | Dose | Co-administered | Population |
---|---|---|---|---|
C_max | 12.5 μg/mL | 20 mL | Epinephrine (1:200,000) | Healthy adults |
AUC | 1.8 μg × h/mL | 20 mL | Epinephrine (1:200,000) | Healthy adults |
T_1/2 | 2.7 h | 20 mL | Epinephrine (1:200,000) | Healthy adults |
F_unbound | 6% | 20 mL | Epinephrine (1:200,000) | Healthy adults |
These values indicate that etidocaine has a relatively long half-life compared to other local anesthetics, contributing to its prolonged analgesic effects .
Clinical Efficacy
Numerous studies have evaluated the efficacy of etidocaine in clinical settings. A notable study compared etidocaine with lidocaine for periodontal flap surgeries. The findings revealed that etidocaine provided a longer duration of anesthesia (P < 0.005), although there was no significant difference in postoperative pain management between the two agents .
Case Study: Comparison with Lidocaine
In a double-blind study involving patients undergoing third molar extraction, etidocaine demonstrated superior performance in terms of duration:
- Onset of Anesthesia : Comparable between etidocaine and lidocaine.
- Duration : Etidocaine was found to be approximately 2.16 times longer acting than lidocaine regarding recovery from lip numbness and 1.75 times longer regarding postoperative pain onset.
- Adverse Effects : No significant adverse reactions were reported for either anesthetic; however, increased blood loss was noted during surgeries involving etidocaine .
Comparative Analysis with Other Local Anesthetics
Etidocaine has been compared with other local anesthetics such as bupivacaine and lidocaine in various studies. The following table summarizes key differences:
Anesthetic | Duration of Action | Onset Time | Common Use Cases |
---|---|---|---|
Etidocaine | Long (up to 12 hours) | Moderate | Dental procedures, regional anesthesia |
Lidocaine | Moderate (up to 2 hours) | Rapid | Dental procedures, minor surgeries |
Bupivacaine | Long (up to 8 hours) | Slow | Major surgeries, epidural anesthesia |
Etidocaine's longer duration makes it particularly useful for procedures requiring extended anesthesia .
Q & A
Q. What experimental methodologies are recommended to investigate the sodium channel-blocking mechanism of etidocaine hydrochloride?
This compound inhibits voltage-gated sodium channels (NaV), a mechanism central to its anesthetic effects. To validate this, researchers should employ:
- Electrophysiological assays (e.g., patch-clamp studies) to measure ion current inhibition in neuronal or heterologous expression systems .
- Radioligand binding assays using tritiated saxitoxin or batrachotoxin to quantify competitive displacement, confirming direct interaction with NaV channels .
- In vivo models (e.g., rodent nerve blockade assays) to correlate electrophysiological data with functional anesthesia duration .
Q. How should researchers design reproducible experiments to evaluate etidocaine’s anesthetic efficacy?
Key considerations include:
- Dosage standardization : Use pharmacokinetic studies to determine optimal concentrations for target tissues (e.g., EC50 values from dose-response curves) .
- Control groups : Compare against lidocaine or bupivacaine to benchmark onset/duration .
- Model selection : Prioritize species-specific responses; for example, sheep models are validated for cardiovascular toxicity studies .
- Documentation : Follow guidelines for detailed methodology (e.g., IUPAC protocols) to ensure replicability, including purity validation (HPLC) and batch-to-batch consistency .
Q. What advanced approaches resolve contradictions in reported cardiotoxicity profiles of etidocaine versus lidocaine?
Discrepancies often arise from interspecies variability or methodological differences. To address this:
- Comparative in vivo studies : Use standardized models (e.g., sheep) under controlled conditions to monitor hemodynamic parameters (blood pressure, ECG) and serum drug levels via gas chromatography .
- Meta-analysis : Systematically review existing data to identify confounding variables (e.g., co-administered epinephrine, infusion rates) .
- Mechanistic studies : Investigate metabolite toxicity (e.g., oxidative intermediates) using hepatocyte assays to assess species-specific metabolic pathways .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
- Gas chromatography (GC) : Validated for serum/plasma analysis with flame ionization or mass spectrometry detection, offering high sensitivity (LOQ < 0.1 µg/mL) .
- High-performance liquid chromatography (HPLC) : Suitable for stability studies and purity assessments, particularly when paired with UV detection at 210–230 nm .
- Mass spectrometry imaging (MSI) : Emerging tool for spatial distribution analysis in tissue sections, critical for pharmacokinetic modeling .
Q. How can researchers optimize etidocaine formulations for prolonged-duration studies?
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to assess excipient compatibility and shelf-life .
- Drug delivery systems : Evaluate liposomal encapsulation or polymer-based matrices to modulate release kinetics in vivo .
- In vitro–in vivo correlation (IVIVC) : Use Franz diffusion cells to predict tissue penetration rates and adjust formulation parameters (e.g., pH, osmolarity) .
Q. What strategies mitigate variability in etidocaine’s protein-binding and lipid-solubility data across studies?
- Standardized binding assays : Use equilibrium dialysis with human serum albumin under physiological pH (7.4) and temperature (37°C) .
- Lipid partitioning studies : Employ shake-flask methods with octanol-buffer systems to calculate logP values, ensuring consistency in solvent purity and agitation protocols .
- Cross-lab validation : Share reference samples (e.g., USP-certified etidocaine) to harmonize inter-laboratory results .
Q. How should researchers address ethical and methodological challenges in translational studies involving etidocaine?
- Animal welfare compliance : Adhere to ARRIVE guidelines for in vivo experiments, including humane endpoints (e.g., seizure thresholds in neurotoxicity assays) .
- Human tissue models : Use ex vivo nerve preparations or induced pluripotent stem cell (iPSC)-derived neurons to reduce reliance on live animal testing .
- Regulatory alignment : Pre-register study designs (e.g., ClinicalTrials.gov for human trials) and align with FDA/EMA guidelines for preclinical data submission .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957895 | |
Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36637-19-1, 38188-13-5, 38188-14-6 | |
Record name | Etidocaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36637-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etidocaine hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etidocaine hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIDOCAINE HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD0Y35434 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETIDOCAINE HYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60YD32QL30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETIDOCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3B3U8E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.